molecular formula C6H4BrClN2O2 B13092279 2-Bromo-6-chloro-3-methyl-5-nitropyridine

2-Bromo-6-chloro-3-methyl-5-nitropyridine

Cat. No.: B13092279
M. Wt: 251.46 g/mol
InChI Key: WUMQRPQASHTBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloro-3-methyl-5-nitropyridine is a halogenated pyridine derivative with the molecular formula C6H4BrClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-methyl-5-nitropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2-chloro-6-methyl-3-nitropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-methyl-5-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-6-chloro-3-methyl-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-methyl-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and a nitro group can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine
  • 2-Bromo-5-nitropyridine
  • 2-Chloro-6-methyl-3-nitropyridine

Uniqueness

The combination of bromine, chlorine, and nitro groups on the pyridine ring provides a versatile platform for further functionalization and derivatization .

Properties

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

2-bromo-6-chloro-3-methyl-5-nitropyridine

InChI

InChI=1S/C6H4BrClN2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3

InChI Key

WUMQRPQASHTBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Br)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.